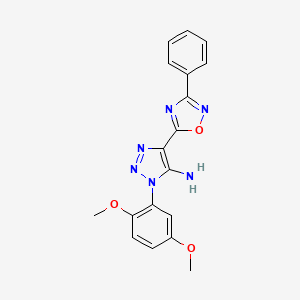

1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a multifunctional molecule that incorporates several heterocyclic motifs, such as 1,2,4-oxadiazole and 1,2,3-triazole rings. These structural features are often found in compounds with significant biological activities, and their presence in a single molecule suggests potential for diverse chemical reactivity and biological interactions.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves the reaction of azides with terminal alkynes in a [3+2] cycloaddition, known as the Huisgen cycloaddition. However, the provided data does not include direct information on the synthesis of the specific compound . Nevertheless, the reaction of 1,3,4-oxadiazoles with primary amines to form 4-substituted-1,2,4-triazoles, as described in the first paper, suggests that a similar approach could be used for the synthesis of the target compound by reacting an appropriate 1,3,4-oxadiazole with a 2,5-dimethoxyphenyl amine derivative .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of the 1,2,4-oxadiazole ring adds another nitrogen and oxygen-containing heterocycle to the molecule. The structure of such compounds is often confirmed by spectroscopic methods such as IR and NMR, as well as X-ray crystallography. The second paper provides an example of how X-ray analysis can be used to confirm the structure of a triazole derivative .

Chemical Reactions Analysis

Triazole and oxadiazole rings are known for their participation in various chemical reactions. Triazoles can act as ligands in coordination chemistry, while oxadiazoles can undergo nucleophilic substitution reactions. The reactivity of the compound could be inferred from the reactivity of similar structures, although the provided data does not give specific details on the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and oxadiazole derivatives are influenced by the presence of heteroatoms in their rings, which can affect their electron distribution, acidity, and overall reactivity. These properties are typically characterized using techniques such as melting point determination, solubility testing, and spectroscopic analysis. The antimicrobial activity mentioned in the second paper suggests that the compound may also exhibit biological properties, which could be related to its physical and chemical characteristics .

Scientific Research Applications

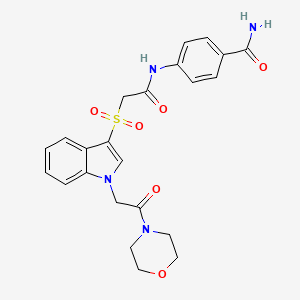

Synthetic Methodologies and Chemical Reactions

- The synthesis of oxadiazole derivatives involves reactions with formaldehyde and primary aromatic amines or substituted piperazines, yielding compounds with potential antimicrobial activities. This process demonstrates the versatility of oxadiazole compounds in synthesizing biologically active molecules (L. H. Al-Wahaibi et al., 2021).

- Another study focused on the synthesis of 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines, further highlighting the chemical diversity and reactivity of these heterocyclic compounds (H. Bektaş et al., 2007).

Biological Activities

- Research on oxadiazole and triazole derivatives has revealed significant antimicrobial and anti-proliferative properties. Specific compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

Material Science Applications

- Studies on oxadiazole-based molecules, such as the synthesis and characterization of bipolar molecules with hole-transporting and electron-transporting moieties, have implications for developing advanced materials for organic light-emitting diodes (OLEDs). These findings underscore the potential of oxadiazole derivatives in electronic and photonic applications (Z. Ge et al., 2008).

properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6O3/c1-25-12-8-9-14(26-2)13(10-12)24-16(19)15(21-23-24)18-20-17(22-27-18)11-6-4-3-5-7-11/h3-10H,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKCZWYWLKBVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Adamantyloxy)methyl]oxirane](/img/structure/B2518666.png)

![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-3-nitrobenzamide](/img/structure/B2518687.png)